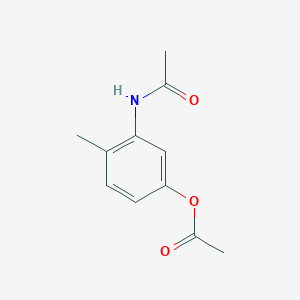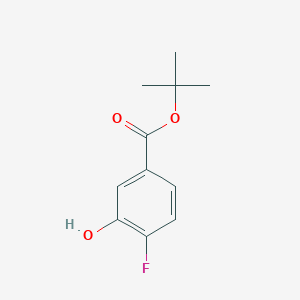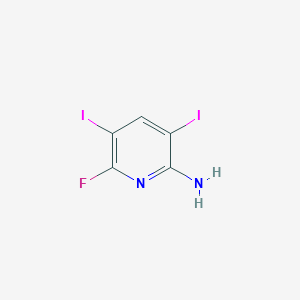
6-Fluoro-3,5-diiodopyridin-2-amine
Descripción general
Descripción
6-Fluoro-3,5-diiodopyridin-2-amine is a chemical compound with the molecular formula C5H3FI2N2 . It has a molecular weight of 363.9 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3,5-diiodopyridin-2-amine is based on its molecular formula, C5H3FI2N2 . The InChI code for this compound is 1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) .Aplicaciones Científicas De Investigación
Complexation and Reaction with Dioxygen
The tris(2-fluoro-6-pyridylmethyl)amine ligand, a related compound, has been studied for its ability to complex with FeCl2, forming a high-spin complex. This complex exhibits thermal stability and reacts instantaneously with molecular dioxygen, leading to the formation of unsymmetrical micro-oxo dimers and mixed salts. This reaction mechanism parallels the autoxidation of ferrous porphyrins (Machkour, Mandon, Lachkar, & Welter, 2004).
Synthesis of Fluorinated Pyridine Derivatives
Studies have shown the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, achieved through amine substitution and hydroxy substitution. This process is significant due to its high yield and purity, and the mechanism involves keto-enol tautomerism of pyridine-2-ol in an alkaline solution (Mi Zhi-yuan, 2010).
Chemoselective Functionalization
The chemoselective functionalization of related fluoropyridines has been researched, particularly focusing on the selective substitution of fluorine groups under various conditions. These studies provide insights into the nuanced reactivity of fluorine in complex molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Antibacterial Activity
Research into pyridonecarboxylic acids, which include fluorine-substituted compounds, has shown promising results in antibacterial activity. These compounds have been identified as more active than certain standard treatments, indicating their potential in medicinal chemistry (Egawa et al., 1984).
Radiosynthesis for Medical Imaging
Fluorine-18-labelled fluoropyridine derivatives, including 6-fluoropyridin-2-amine, have been developed for medical imaging applications. The method demonstrates the feasibility of nucleophilic meta-fluorination of pyridine derivatives, which are potentially useful in radiopharmaceutical chemistry (Abrahim et al., 2006).
Catalyst-free Amination
Catalyst-free reactions of related fluoropyridines with various amines have been studied. This research sheds light on the reactivity of fluoropyridines in the absence of catalysts, contributing to the understanding of their chemical behavior (Abel et al., 2015).
Synthesis of Antitumor Agents
A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have been synthesized and investigated for their cytotoxic activity against tumor cell lines. This study highlights the potential of fluorine-substituted compounds in the development of new antitumor agents (Tsuzuki et al., 2004).
Fluorinated Herbicides Development
The synthesis of novel fluoropicolinate herbicides has been achieved by cascade cyclization of fluoroalkyl alkynylimines. This method allows for the creation of previously inaccessible structures, demonstrating the role of fluorine in developing new herbicidal compounds (Johnson et al., 2015).
Propiedades
IUPAC Name |
6-fluoro-3,5-diiodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDASIGJNNEHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FI2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,5-diiodopyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



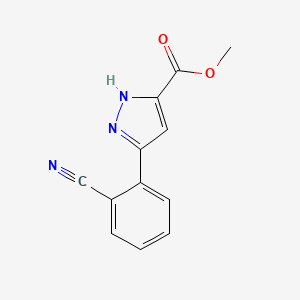
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
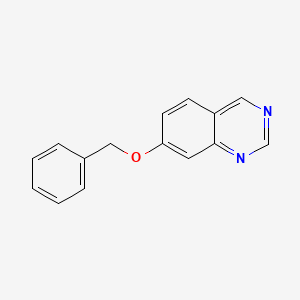
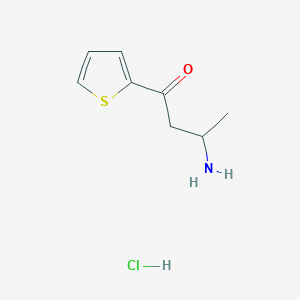
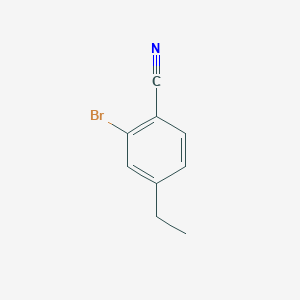
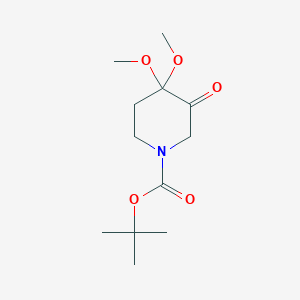
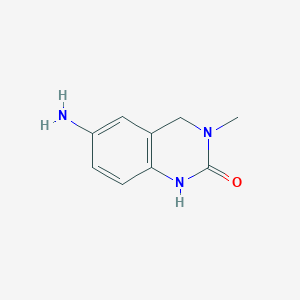
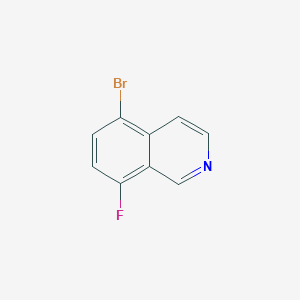
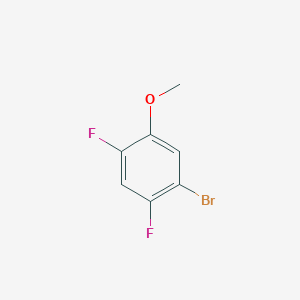
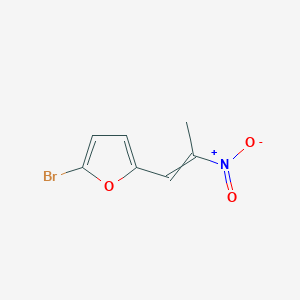
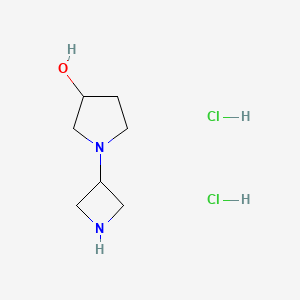
![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)
